![molecular formula C13H18ClN B1435039 2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] hydrochloride CAS No. 1803609-90-6](/img/structure/B1435039.png)
2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] hydrochloride
Übersicht
Beschreibung
2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline] hydrochloride is a chemical compound with the CAS Number: 1803609-90-6 . It has a molecular weight of 223.75 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17N.ClH/c1-2-6-12-11 (5-1)9-14-10-13 (12)7-3-4-8-13;/h1-2,5-6,14H,3-4,7-10H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Wissenschaftliche Forschungsanwendungen
Synthesis of Aminopropanoyl Derivatives
The compound has been used in the synthesis of new 2′-(2- and 3-aminopropanoyl)-6′,7′-dimethoxy-2′,3′-dihydro-1′H-spiro[cyclopentane-1,4′-isoquinoline]-1′-carboxamides . These derivatives are of interest due to their potential pharmacological activities, which include interactions with various biological targets.
Development of Anti-Cancer Agents
Spiro compounds, including the one , are being explored for their anti-cancer properties . Their unique structural features make them suitable candidates for the development of novel oncological therapies.
Antibacterial and Antifungal Applications
Due to the structural complexity and potential for bioactive functionality, spiro compounds like this one are researched for their antibacterial and antifungal effects . This could lead to new treatments for infections resistant to current medications.
Neuropharmacological Research
The compound’s structure is similar to that of many neuroactive spiro compounds, which suggests it could be useful in the study of neurological disorders and as a potential lead compound for the development of neuropharmacological drugs .
Material Science and Engineering
Spiro compounds have unique physical and chemical properties that make them of interest in material science and engineering applications. They can be used in the development of new materials with specific optical or electronic properties .
Organic Synthesis Methodology
This compound can serve as a building block in organic synthesis, providing a pathway to a variety of complex organic molecules. Its reactivity and stability under different conditions are valuable for methodological studies in synthetic chemistry .
Safety and Hazards
Eigenschaften
IUPAC Name |
spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopentane];hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c1-2-6-12-11(5-1)9-14-10-13(12)7-3-4-8-13;/h1-2,5-6,14H,3-4,7-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCPFOQNAVPZKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNCC3=CC=CC=C23.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(7-Oxaspiro[3.5]nonan-2-yl)methanol](/img/structure/B1434956.png)


![2-[2-(Difluoromethyl)phenoxy]acetic acid](/img/structure/B1434961.png)
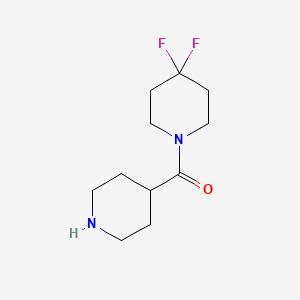
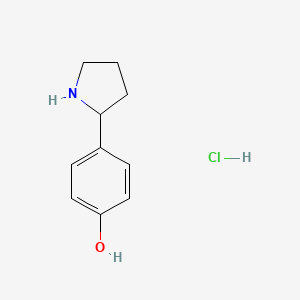



![N'-[trans-4-(2-Hydroxyethyl)cyclohexyl]-N,N-dimethylurea](/img/structure/B1434975.png)
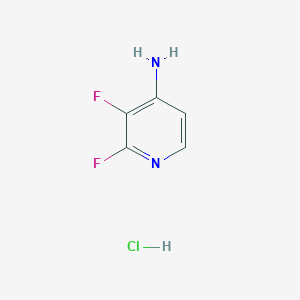
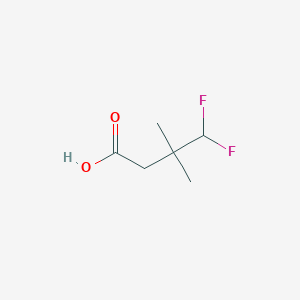
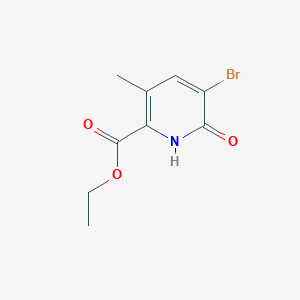
![2-[3-(Difluoromethyl)phenoxy]acetic acid](/img/structure/B1434979.png)